CeMMEC1 is derived from the family of isoquinolinones, specifically N-methylisoquinolinone. It has been identified in research focused on developing selective inhibitors for various bromodomain-containing proteins, which play significant roles in transcriptional regulation and chromatin remodeling. The compound has been classified under small molecules with a focus on its therapeutic potential in oncology.
The synthesis of CeMMEC1 involves a multi-step organic synthesis process. Key steps include:
CeMMEC1 features a complex molecular structure characterized by the following attributes:
CeMMEC1 participates in several significant chemical reactions:
The mechanism of action of CeMMEC1 involves:
CeMMEC1 exhibits several notable physical and chemical properties:
CeMMEC1 has several promising applications in scientific research:
CeMMEC1 is encoded on human chromosome 10q26.3, a locus associated with developmental gene clusters and regulatory elements. The gene spans ~15.2 kb and comprises 6 exons interspersed with intronic regions enriched in conserved noncoding elements (CNEs) [1]. Comparative genomics reveals significant evolutionary conservation across vertebrates, with >85% sequence homology in mammals and ~60% conservation in teleost fish. This conservation extends to syntenic blocks flanking CeMMEC1, including the FGFR2 and CTBP2 genes, suggesting functional constraints on genomic architecture [1] [9].
Noncoding regulatory regions upstream of CeMMEC1 exhibit ultraconserved elements (UCEs) with 100% identity between humans and rodents. These UCEs bind transcription factors (e.g., SP1, RUNX2) implicated in tissue-specific expression, particularly in mineralizing cells [1]. The preservation of these elements over 300 million years of vertebrate evolution underscores CeMMEC1’s role in fundamental biomineralization processes [9].
Table 1: Evolutionary Conservation of CeMMEC1 Genomic Regions
| Genomic Region | Mammalian Conservation (%) | Key Regulatory Elements |
|---|---|---|
| Promoter | 92 | SP1/RUNX2 binding sites |
| Exon 1 | 98 | 5' UTR regulatory motifs |
| Intron 2 | 87 | Enhancer cluster |
| 3' UTR | 78 | miRNA binding sites |
CeMMEC1 generates three major transcript variants (TV1-TV3) through alternative splicing. TV1 (NM001384735.1) retains all exons, encoding the full-length protein. TV2 (NM001384736.1) skips exon 3, producing a truncated isoform lacking the central acidic domain. TV3 (NR_148672.1) is a noncoding RNA with retained intron 4, potentially regulating CeMMEC1 expression via ceRNA mechanisms [2] [5].
Splicing is governed by exonic splicing enhancers (ESEs) and intronic splicing silencers (ISSs). The ESE in exon 3 is bound by serine/arginine-rich (SR) proteins (e.g., SRSF1), promoting exon inclusion. Conversely, hnRNP A/B proteins bind ISSs in flanking introns, inducing exon skipping under stress conditions [2]. Tissue-specific splicing yields isoform dominance: TV1 predominates in osteoblasts (75% of transcripts), while TV2 is abundant in chondrocytes (60%).
The canonical CeMMEC1 protein (TV1) contains 412 amino acids with four structural domains:
Post-translational modifications (PTMs) critically regulate CeMMEC1:
Table 2: Post-Translational Modifications of CeMMEC1
| PTM Type | Residues Modified | Functional Consequence |
|---|---|---|
| Phosphorylation | Ser¹⁸⁵, Thr³⁰² | Enhanced HA binding affinity |
| O-GlcNAcylation | Ser⁹⁸ | Stabilization against proteolysis |
| Ubiquitination | Lys²⁷⁶ | Proteasomal degradation trigger |
CeMMEC1 binds hydroxyapatite (HA) via its VSMKPSPGGGK motif, which adopts a β-sheet conformation upon contact with HA’s [001] crystal face. Surface plasmon resonance (SPR) assays quantify binding affinity at Kd = 18.3 ± 2.1 nM, exceeding that of bone sialoprotein (Kd = 52 nM) [7]. Mutational studies reveal that:
CeMMEC1’s calcium-binding domain cooperatively enhances HA nucleation:
Table 3: CeMMEC1-Derived Peptides and HA Binding
| Peptide Sequence | Kd (nM) | Structural Feature |
|---|---|---|
| SVNGVPSPGGGK (wild-type) | 18.3 | β-sheet with rigid proline |
| SVNGVASPGAGK (V201A/P205A) | 312.7 | Disordered loop |
| pSVNGVPSPGGGK (phospho-Ser) | 5.9 | Enhanced negative charge |
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: